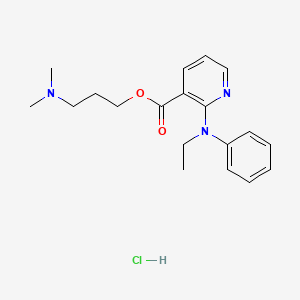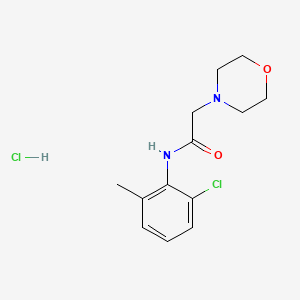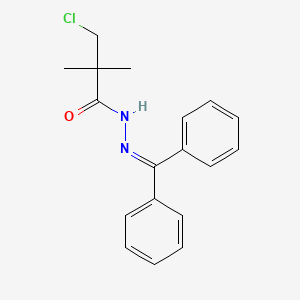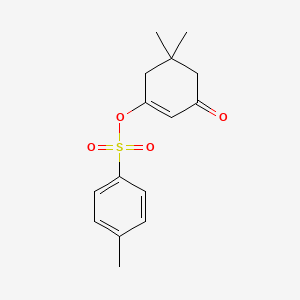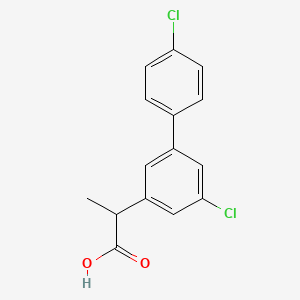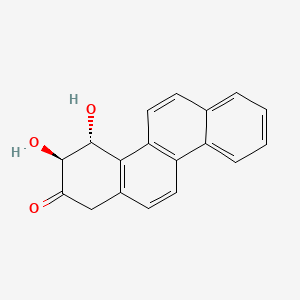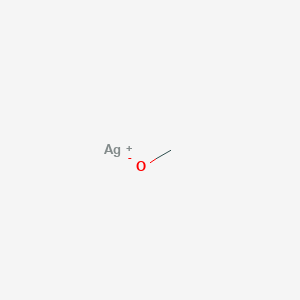
Silver(1+) hydroxymethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silver(1+) hydroxymethanide typically involves the reaction of silver salts with hydroxymethanide ligands under controlled conditions. Commonly used silver salts include silver nitrate (AgNO3) and silver acetate (AgC2H3O2). The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Silver(1+) hydroxymethanide undergoes various chemical reactions, including:
Oxidation: Silver compounds can be oxidized to higher oxidation states, although silver(1+) is the most stable state.
Reduction: Silver(1+) can be reduced to metallic silver under appropriate conditions.
Substitution: Ligands in this compound can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: Various ligands such as ammonia (NH3), cyanide (CN-), and halides (Cl-, Br-, I-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of silver(II) or silver(III) compounds.
Reduction: Metallic silver.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Silver(1+) hydroxymethanide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver compounds and nanomaterials.
Biology: Investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Medicine: Potential use in wound dressings, coatings for medical devices, and drug delivery systems.
Industry: Utilized in catalysis, electronics, and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of silver(1+) hydroxymethanide, particularly its antimicrobial effects, involves several pathways:
Interaction with Bacterial Membranes: Silver ions disrupt the bacterial cell membrane, leading to loss of membrane integrity and cell death.
Interaction with Nucleic Acids and Proteins: Silver ions bind to DNA and proteins, inhibiting replication and enzymatic activity.
Reactive Oxygen Species (ROS) Production: Silver ions induce the production of ROS, causing oxidative stress and damage to cellular components
Comparaison Avec Des Composés Similaires
Silver Nitrate (AgNO3): Widely used in medical applications for its antimicrobial properties.
Silver Sulfide (Ag2S): Known for its use in electronics and as a semiconductor.
Silver Chloride (AgCl): Commonly used in photographic materials and as an antimicrobial agent.
Uniqueness: Silver(1+) hydroxymethanide stands out due to its specific coordination chemistry and potential for forming diverse supramolecular structures. Its unique properties make it suitable for specialized applications in catalysis, nanotechnology, and biomedical fields .
Propriétés
Numéro CAS |
73848-38-1 |
|---|---|
Formule moléculaire |
CH3AgO |
Poids moléculaire |
138.902 g/mol |
Nom IUPAC |
silver;methanolate |
InChI |
InChI=1S/CH3O.Ag/c1-2;/h1H3;/q-1;+1 |
Clé InChI |
IBKVILNRPJPYGZ-UHFFFAOYSA-N |
SMILES canonique |
C[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


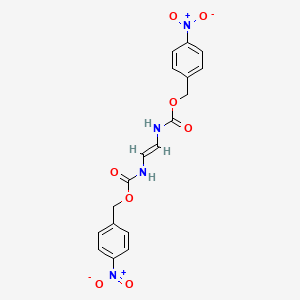
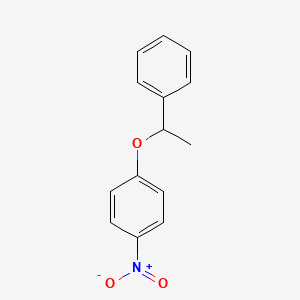

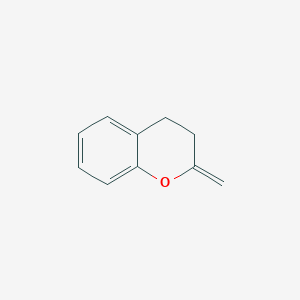
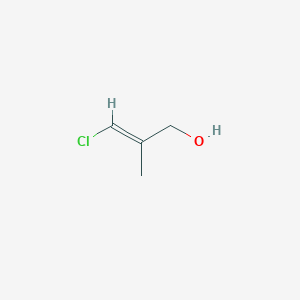
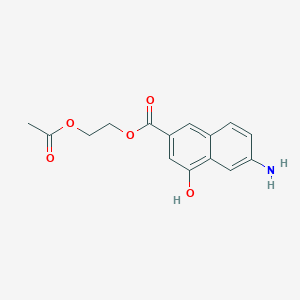
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
